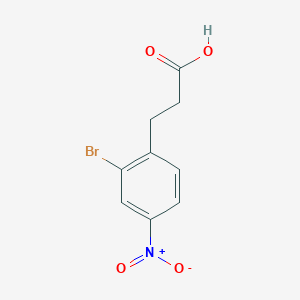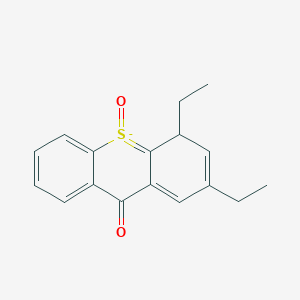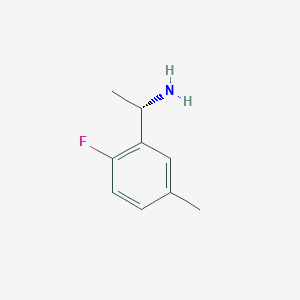
(S)-1-(2-fluoro-5-methylphenyl)ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-fluoro-5-methylbenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine and a reducing agent such as sodium cyanoborohydride. This step yields the corresponding amine.
Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as chromatography or crystallization.
Hydrochloride Formation: The final step involves the conversion of the free base amine into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for synthesis, resolution, and purification.
化学反応の分析
Types of Reactions
(S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-fluoro-5-methylbenzoic acid or 2-fluoro-5-methylbenzyl alcohol.
Reduction: Formation of 2-fluoro-5-methylphenylethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
(S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methyl group on the phenyl ring contribute to its binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 2-Fluoro-5-methylphenylboronic acid
- 5-Fluoro-2-methylphenyl isothiocyanate
- (2-Fluoro-5-methylphenyl)hydrazine hydrochloride
Uniqueness
(S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride is unique due to its specific structural features, such as the presence of both a fluorine atom and a methyl group on the phenyl ring
特性
分子式 |
C9H12FN |
|---|---|
分子量 |
153.20 g/mol |
IUPAC名 |
(1S)-1-(2-fluoro-5-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12FN/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m0/s1 |
InChIキー |
UJADCEWRWSXHES-ZETCQYMHSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)F)[C@H](C)N |
正規SMILES |
CC1=CC(=C(C=C1)F)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


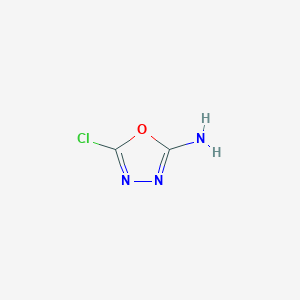

![2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol](/img/structure/B12333019.png)
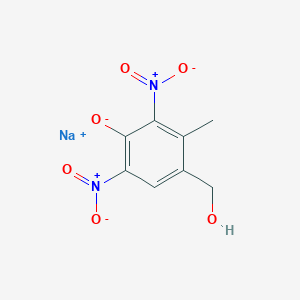
![7-Bromopyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12333028.png)
![1,7-Dioxacyclotetradeca-3,9-diene-2,8-dione,5,11-dihydroxy-6,14-dimethyl-, [5S-(3E,5R*,6S*,9E,11S*,14S*)]-](/img/structure/B12333035.png)
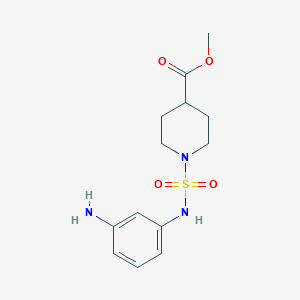
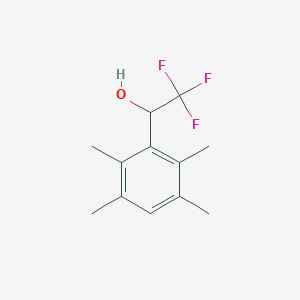
![(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12333057.png)

